molecular formula C18H18S B14369004 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene CAS No. 93994-16-2

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene

Katalognummer: B14369004
CAS-Nummer: 93994-16-2
Molekulargewicht: 266.4 g/mol
InChI-Schlüssel: BRGWMQJAUDWAFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene is an organic compound with the molecular formula C18H18S This compound features a tert-butyl group and a phenylethynylsulfanyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylbenzene and phenylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of advanced catalysts and solvents can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

    Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism by which 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene exerts its effects involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and electrophilic substitution.

Vergleich Mit ähnlichen Verbindungen

1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene can be compared with similar compounds such as:

    tert-Butylbenzene: Lacks the phenylethynylsulfanyl group, making it less reactive in certain chemical reactions.

    Phenylacetylene: Contains an ethynyl group but lacks the tert-butyl and sulfanyl groups, leading to different reactivity and applications.

    4-tert-Butylbenzenethiol: Contains a thiol group instead of a sulfanyl group, resulting in different chemical properties and uses.

Eigenschaften

CAS-Nummer

93994-16-2

Molekularformel

C18H18S

Molekulargewicht

266.4 g/mol

IUPAC-Name

1-tert-butyl-4-(2-phenylethynylsulfanyl)benzene

InChI

InChI=1S/C18H18S/c1-18(2,3)16-9-11-17(12-10-16)19-14-13-15-7-5-4-6-8-15/h4-12H,1-3H3

InChI-Schlüssel

BRGWMQJAUDWAFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)SC#CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.